1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

説明

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C8H6FNO4S and its molecular weight is 231.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a compound of interest in medicinal chemistry due to its unique structural features, which may contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

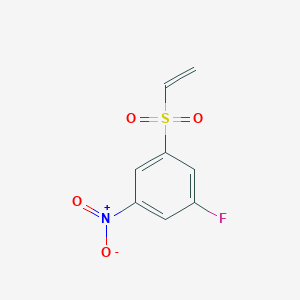

This compound has a complex chemical structure that can influence its interaction with biological targets. The presence of the ethenesulfonyl group and the nitro substituent are significant for its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C7H6FNO2S |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The ethenesulfonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The nitro group in this compound is known for its role in anticancer activity. Nitroaromatic compounds have been studied for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Preliminary studies suggest that this compound may also trigger cell cycle arrest in certain cancer cell lines, although more detailed investigations are required to elucidate the specific pathways involved .

The biological activity of this compound is believed to involve several mechanisms:

- Electrophilic Attack : The ethenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target proteins.

- Reactive Oxygen Species Generation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may damage cellular components.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of a series of sulfonyl-substituted nitrobenzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Study 2: Anticancer Potential

In a 2024 investigation into the anticancer properties of nitroaromatic compounds, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7) through ROS-mediated pathways. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHFNOS

- Molecular Weight : 231.20 g/mol

- CAS Number : 1184756-81-7

The compound features a sulfonyl group, a nitro group, and a fluorine atom, which contribute to its reactivity and versatility in synthetic applications.

Synthesis Applications

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene serves as a versatile building block in the synthesis of various organic compounds. Its unique functional groups allow for multiple reaction pathways:

1. Synthesis of Thiadiazinane Derivatives

Recent studies have demonstrated that ethenesulfonyl fluorides can be utilized to synthesize 1,2,4-thiadiazinane derivatives through Michael addition reactions followed by cyclization. For instance, β-aminoethane sulfonamides derived from ethenesulfonyl fluorides can react with dichloromethane and primary amines to yield thiadiazinane 1,1-dioxides in good yields (61–83%) under optimized conditions using DBU as a catalyst .

2. Formation of Aryl Sulfonyl Fluorides

The compound can undergo photochemical reactions leading to the formation of aryl sulfonyl fluorides when reacted with suitable substrates under visible light. This method has been explored for generating sulfur dioxide-containing compounds efficiently .

Medicinal Chemistry Applications

The presence of the nitro group in this compound enhances its bioactivity, making it a candidate for drug development:

1. Antimicrobial Activity

Compounds containing ethenesulfonyl groups have shown promising antimicrobial properties. Research indicates that derivatives of this compound can be synthesized to evaluate their efficacy against various bacterial strains.

2. Anticancer Research

Studies have suggested that certain nitro-substituted aromatic compounds exhibit anticancer activity. The potential modification of this compound could lead to the development of new anticancer agents.

Case Study 1: Synthesis of Thiadiazinanes

A recent publication described the successful synthesis of 1,2,4-thiadiazinane derivatives using this compound as a precursor. The reaction involved a one-pot procedure where β-aminoethane sulfonamide was cyclized under reflux conditions with dichloromethane, achieving an overall yield of up to 78% .

Case Study 2: Photochemical Reactions

In another study, the application of visible-light-mediated reactions involving arylazo tetrafluoroborate salts demonstrated the utility of ethenesulfonyl fluorides in generating sulfonyl fluorides effectively. The reactions were conducted under mild conditions with moderate yields achieved for various substrates .

特性

IUPAC Name |

1-ethenylsulfonyl-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-6(9)3-7(5-8)10(11)12/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQSWBUDAPJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。